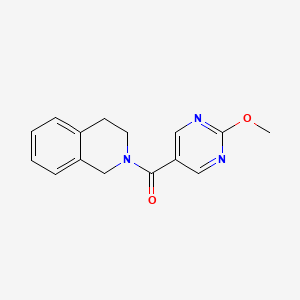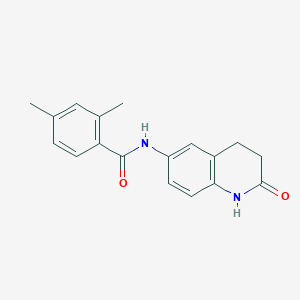
(3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxypyrimidin-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxypyrimidine-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a methoxy group and a carbonyl group, linked to a tetrahydroisoquinoline moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxypyrimidine-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxypyrimidine-5-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroisoquinoline under controlled conditions to form the desired compound . The reaction often requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and is typically carried out in an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyrimidine-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxypyrimidine-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(2-methoxypyrimidine-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyrimidine-5-carbonyl chloride: A precursor in the synthesis of the target compound.
2-Methylthio-pyrimidine-5-carboxylate: Another pyrimidine derivative with similar reactivity.
Uniqueness
2-(2-Methoxypyrimidine-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a pyrimidine ring and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyrimidin-5-yl)methanone |
InChI |
InChI=1S/C15H15N3O2/c1-20-15-16-8-13(9-17-15)14(19)18-7-6-11-4-2-3-5-12(11)10-18/h2-5,8-9H,6-7,10H2,1H3 |
InChI Key |
SDZIULWDPJNNBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![azepan-1-yl(1-(3-fluorobenzyl)-7-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)methanone](/img/structure/B11195540.png)
![N-(4-chlorobenzyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B11195569.png)
![9-(3-bromophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11195570.png)
![N-[4-(butylamino)-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-7-yl]benzamide](/img/structure/B11195577.png)
![4-(4-chlorophenyl)-5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11195580.png)
![1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11195591.png)
![N-(2-bromophenyl)-2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B11195600.png)
![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11195607.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11195608.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11195611.png)
![4-benzyl-N-(3-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B11195619.png)
![2-(3-Methylpiperidin-1-yl)-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-4-amine](/img/structure/B11195624.png)
